Indaconitine - 4491-19-4

Indaconitine

Catalog Number: EVT-1477284
CAS Number: 4491-19-4
Molecular Formula: C34H47NO10
Molecular Weight: 629.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Indaconitine is a naturally occurring diterpenoid alkaloid primarily found in various species of the Aconitum genus, commonly known as aconite or monkshood. [1, 2, 4, 5, 8, 9, 11-14, 16-20, 22-26] These plants are renowned for their potent toxicity, which is largely attributed to the presence of diterpenoid alkaloids like indaconitine. [] Chemically, indaconitine falls under the classification of norditerpenoid alkaloids, characterized by their complex polycyclic structures. [, , , , , , ] Indaconitine has served as a subject in various scientific research endeavors, primarily focusing on its chemical properties, biological activities, and potential applications in understanding physiological processes.

Future Directions
  • Structure-Activity Relationship Studies: Further investigation into the structure-activity relationships of indaconitine and its derivatives is crucial for developing safer and more effective therapeutic agents. [] This research could involve synthesizing and evaluating a diverse library of indaconitine analogs with targeted structural modifications to identify specific functionalities responsible for desired biological activities while minimizing toxicity.
  • Mechanism of Action Studies: A deeper understanding of the precise molecular mechanisms underlying indaconitine's cardiotoxic and potential therapeutic effects is essential. [, ] This research could involve investigating its interactions with specific subtypes of voltage-gated sodium channels, exploring its downstream signaling pathways, and elucidating its effects on cardiac electrophysiology.
  • Drug Development: Despite its toxicity, the unique pharmacological properties of indaconitine and its derivatives, particularly their anti-arrhythmic potential, warrant further investigation for drug development. [] Future research could focus on developing novel delivery systems, identifying safer analogs, and conducting comprehensive preclinical and clinical studies to evaluate their therapeutic efficacy and safety profiles.
  • Biosynthetic Pathway Elucidation: Investigating the biosynthetic pathway of indaconitine in Aconitum plants could provide valuable insights into its production and regulation. [] This knowledge could be utilized to develop biotechnological approaches for producing indaconitine and related alkaloids in a controlled and sustainable manner, potentially for research or pharmaceutical purposes.
  • Analytical Method Development: Developing sensitive and selective analytical methods for detecting and quantifying indaconitine and its metabolites in biological samples is crucial for pharmacokinetic studies, toxicological assessments, and ensuring the quality control of Aconitum-based traditional medicines. [, ] These methods could involve advanced analytical techniques such as UPLC-MS/MS, GC-MS, or high-resolution mass spectrometry, coupled with efficient sample preparation strategies.

Δ15(16)-16-demethoxyindaconitine

    Compound Description: Δ15(16)-16-demethoxyindaconitine is a new diterpenoid alkaloid identified as a transformed product of Indaconitine during the sand frying process []. Unlike Indaconitine, it did not induce arrhythmias in SD rats at a dose of 0.06 mg/kg []. It also exhibits strong anti-arrhythmic activity, delaying the onset of ventricular premature beats and reducing the incidence of ventricular tachycardia in a dose-dependent manner in a rat arrhythmia model [].

    Relevance: Δ15(16)-16-demethoxyindaconitine is a structurally related compound to Indaconitine, formed through a transformation pathway during the sand frying process []. It demonstrates a potentially safer pharmacological profile with lower cardiotoxicity and promising anti-arrhythmic properties compared to Indaconitine [].

    Compound Description: Mithaconitine is a diterpenoid alkaloid previously identified as a transformation product of Indaconitine. It displays significant anti-arrhythmic activity, effectively delaying the onset of ventricular premature beats and reducing the occurrence of ventricular tachycardia in a dose-dependent manner [].

    Relevance: While the paper doesn't explicitly detail the structural relationship between Mithaconitine and Indaconitine, it highlights their connection through a transformation process, implying structural similarities. Both compounds exhibit anti-arrhythmic effects, suggesting shared pharmacological targets or mechanisms [].

Aconitine

    Compound Description: Aconitine is a highly toxic diterpenoid alkaloid known for its ability to induce arrhythmias [, ]. It serves as a reference compound to understand the structure-toxicity relationships within this class of alkaloids. Studies have shown that structural modifications to Aconitine can lead to a decrease in toxicity [].

    Relevance: Aconitine represents the most toxic compound in a series of aconite alkaloids, including Indaconitine. The structural similarity between Aconitine and other alkaloids like Indaconitine underscores the importance of specific structural moieties, such as the C-8-OCOCH3 and C-14-OCOC6H5 groups, in dictating their toxicity and ability to induce arrhythmias [].

3-acetylaconitine (3-AAC)

    Compound Description: 3-acetylaconitine (3-AAC) is a diterpenoid alkaloid structurally related to Aconitine []. It exhibits lower toxicity than Aconitine [], suggesting the impact of structural modifications on its pharmacological profile.

    Relevance: The comparison of 3-AAC's toxicity with Indaconitine and other Aconitine analogs helps establish a structure-toxicity relationship within this group of alkaloids []. The study highlights how subtle alterations in the chemical structure can significantly influence the toxicological profile, providing valuable insights into the safety and potential therapeutic applications of these compounds.

3-acetylindaconitine (3-AIA)

    Compound Description: 3-acetylindaconitine (3-AIA) is a diterpenoid alkaloid structurally related to both Aconitine and Indaconitine []. It demonstrates lower toxicity than both Aconitine and Indaconitine, indicating that specific structural modifications can reduce the inherent toxicity of these alkaloids [].

    Relevance: 3-AIA serves as a crucial link between Aconitine and Indaconitine, showcasing the impact of structural modifications on toxicity within this group of alkaloids. Its lower toxicity compared to Indaconitine further suggests that the presence and position of acetyl groups significantly influence the overall pharmacological and toxicological profiles of these compounds [].

Benzoylaconine (BA)

    Compound Description: Benzoylaconine (BA) is a monoester diterpenoid alkaloid structurally related to Aconitine, identified as one of the components in Fuzi, the root of Aconitum carmichaelii [, ]. Studies using a rat model have shown that the compatibility of Fuzi with ginseng significantly increases the bioavailability and terminal elimination half-life of Benzoylaconine []. This suggests that the traditional combination of these herbs could potentially enhance its therapeutic effects.

Diacetylindaconitine (DAIA)

    Compound Description: Diacetylindaconitine (DAIA) is a diterpenoid alkaloid structurally similar to Indaconitine. Studies indicate that it exhibits lower toxicity compared to Aconitine, suggesting that modifications to the core structure can influence its pharmacological properties [].

    Relevance: Diacetylindaconitine, with its structural resemblance to Indaconitine, underscores the impact of structural alterations on the toxicity of aconitine-type alkaloids []. The presence of two acetyl groups in DAIA, as opposed to one in Indaconitine, potentially contributes to its reduced toxicity profile.

Aconine (A)

    Compound Description: Aconine (A) is a diterpenoid alkaloid considered less toxic compared to Aconitine. This difference in toxicity arises from structural differences, particularly the absence of certain ester groups in Aconine. Aconine, unlike Aconitine, does not induce arrhythmia, indicating the crucial role of specific structural elements in the compound's cardiac effects [].

    Relevance: Aconine's lower toxicity compared to both Aconitine and Indaconitine highlights the importance of the C-14-OCOC6H5 moiety, present in both Aconitine and Indaconitine but absent in Aconine, in contributing to the cardiotoxicity and arrhythmogenic potential of these alkaloids [].

Pseudaconine (PA)

    Compound Description: Pseudaconine (PA) is a diterpenoid alkaloid less toxic than Aconitine [] and does not induce arrhythmia []. This compound lacks the C-14-OCOC6H5 group, suggesting this structural feature is critical for the cardiotoxic effects observed in other aconitine-type alkaloids [, ].

    Relevance: Pseudaconine, like Aconine, serves as a crucial point of comparison to understand the structure-activity relationships of Indaconitine. The absence of arrhythmia-inducing properties in Pseudaconine, attributed to the lack of a specific ester group at the C-14 position, emphasizes the significance of this structural feature in the cardiac effects observed with Indaconitine and similar compounds [].

Tetraacetylpseudaconine (TAPA)

    Compound Description: Tetraacetylpseudaconine (TAPA) is a diterpenoid alkaloid structurally related to Pseudaconine, exhibiting lower toxicity than Aconitine and lacking arrhythmia-inducing properties [].

    Relevance: Tetraacetylpseudaconine, with its structural similarity to Pseudaconine, further supports the structure-activity relationships observed within the aconitine family. The absence of the C-14-OCOC6H5 group, coupled with the addition of four acetyl groups, likely contributes to its reduced toxicity and lack of arrhythmia-inducing effects compared to Indaconitine and other related compounds [].

Pentaacetylaconine (PAA)

    Compound Description: Pentaacetylaconine (PAA) is a diterpenoid alkaloid, structurally an acetylated derivative of Aconine. It exhibits lower toxicity than Aconitine and doesn't induce arrhythmia [].

    Relevance: Pentaacetylaconine exemplifies how structural modifications, specifically acetylation, can significantly reduce the toxicity associated with Aconitine and potentially other related alkaloids like Indaconitine []. The lack of arrhythmia-inducing effects further suggests that these modifications alter interactions with cardiac ion channels, which are typically affected by Aconitine and similar compounds.

Chasmanine

    Compound Description: Chasmanine is a C19-norditerpenoid alkaloid often found alongside Indaconitine in various Aconitum species [, , , , , , ]. While its specific pharmacological activities might vary, its frequent co-occurrence with Indaconitine suggests a potential for synergistic or antagonistic interactions between these compounds within their natural plant sources.

    Relevance: Chasmanine frequently appears in conjunction with Indaconitine in various Aconitum species, indicating potential for synergistic or antagonistic interactions that could influence the overall pharmacological profile of these plants [, , , , , , ]. Understanding the interplay between these co-occurring alkaloids is essential for comprehending the therapeutic potential and safety profile of Aconitum-derived traditional medicines.

    Compound Description: Crassicauline A is a C19-diterpenoid alkaloid often found in Aconitum species [, , ]. Like Chasmanine, its consistent presence with Indaconitine in these plants suggests potential interactions that might influence their overall bioactivity.

    Relevance: The co-occurrence of Crassicauline A with Indaconitine in several Aconitum species underlines the complex phytochemical profile of these plants and necessitates further investigation into the potential synergistic or antagonistic effects between these alkaloids [, , ]. Their combined presence could contribute to the therapeutic benefits or toxicities associated with Aconitum use in traditional medicine.

Yunaconitine

    Compound Description: Yunaconitine is a C19-diterpenoid alkaloid often co-existing with Indaconitine in various Aconitum species [, , , , , , , ]. This frequent co-occurrence suggests a potential for synergistic or antagonistic interactions between these compounds, influencing their combined biological activity.

    Relevance: The consistent co-occurrence of Yunaconitine and Indaconitine in various plant sources emphasizes the complexity of studying these natural products and highlights the need to consider potential interactions between them [, , , , , , , ]. Their combined effects, whether synergistic or antagonistic, could be crucial in determining the overall therapeutic efficacy and safety profile of Aconitum species used in traditional medicine.

Bikhaconitine

    Compound Description: Bikhaconitine is a C19-norditerpenoid alkaloid known for its toxicity []. It's a key compound for understanding the structure-activity relationships of Aconitum alkaloids, particularly those with cardiotoxic properties.

    Relevance: Bikhaconitine, often found alongside Indaconitine in certain Aconitum species, contributes to the overall toxicity profile of these plants []. Structural similarities between these compounds, along with their shared ability to induce cardiac effects, necessitate careful consideration when using Aconitum-derived medicines, emphasizing the need for proper processing and dosage control.

Talatizamine

    Compound Description: Talatizamine is a C19-diterpenoid alkaloid frequently found in Aconitum species, often alongside Indaconitine [, , , , , ]. Its co-occurrence with Indaconitine underscores the complexity of Aconitum's phytochemistry and suggests potential for interactions between these compounds.

    Relevance: The frequent co-existence of Talatizamine with Indaconitine in various Aconitum species emphasizes the need to understand their potential interactions and combined effects [, , , , , ]. These interactions could be either synergistic or antagonistic, influencing the overall pharmacological profile and therapeutic potential of these plants.

Chasmaconitine

    Compound Description: Chasmaconitine is a C19-norditerpenoid alkaloid structurally related to Bikhaconitine, often isolated from Aconitum species [, , , ].

    Relevance: Chasmaconitine's structural similarity to Bikhaconitine and its presence alongside Indaconitine in certain Aconitum species suggest potential for similar pharmacological activities and raise concerns about potential additive or synergistic toxicities [, , , ].

14-benzoyl Chasmanine

    Compound Description: 14-benzoyl Chasmanine is a C19-diterpenoid alkaloid identified in Aconitum species, often found alongside Indaconitine [].

    Relevance: The co-occurrence of 14-benzoyl Chasmanine and Indaconitine in Aconitum plants highlights the diversity of alkaloids present in this genus. While the specific pharmacological activities of 14-benzoyl Chasmanine require further investigation, its presence alongside other bioactive compounds like Indaconitine necessitates a comprehensive approach to understanding the therapeutic potential and safety profile of Aconitum species [].

8-deacetylyunaconitine

    Compound Description: 8-deacetylyunaconitine is a C19-diterpenoid alkaloid found in various Aconitum species, frequently accompanying Indaconitine [, , ].

    Relevance: The co-occurrence of 8-deacetylyunaconitine with Indaconitine in multiple Aconitum species suggests potential for synergistic or antagonistic interactions between these compounds, influencing their combined effects. Further research is needed to fully understand how these alkaloids interact and contribute to the overall pharmacological profile of these plants [, , ].

Songorine

    Compound Description: Songorine is a C20-diterpenoid alkaloid identified in Aconitum carmichaelii, often referred to as Fuzi []. Research suggests that songorine exhibits potential cardioprotective effects [], contrasting with the cardiotoxic properties of some other aconitum alkaloids.

    Relevance: The presence of Songorine alongside Indaconitine in Fuzi, particularly its potential for counteracting the cardiotoxic effects of other aconitines, underscores the complex pharmacological profile of this traditional Chinese medicine. The potential for synergistic or antagonistic interactions between these alkaloids within Fuzi requires careful consideration when determining safe and effective doses for therapeutic applications [].

Source

Indaconitine is extracted from various Aconitum species, which are known for their medicinal properties. These plants have been utilized in traditional medicine, particularly in East Asia, for their therapeutic effects. The compound can also be synthesized through chemical methods, allowing for detailed studies on its properties and effects .

Classification

Indaconitine is classified as a diterpenoid alkaloid, a subclass of alkaloids that are derived from terpenes. This classification highlights its structural complexity and its derivation from plant sources. Diterpenoid alkaloids often exhibit a range of biological activities, including analgesic and anti-inflammatory effects .

Synthesis Analysis

Methods

The synthesis of indaconitine can occur through both natural extraction from Aconitum species and synthetic pathways. The synthetic approach often involves multi-step reactions that modify simpler precursor compounds into the complex structure of indaconitine.

Technical Details

Recent studies have demonstrated various synthetic routes to indaconitine, including the use of functional group manipulations and cyclization reactions. For instance, one method involves the total synthesis starting from (−)-(R)-carvone, employing a series of transformations such as intramolecular cycloaddition and radical cascade reactions to construct the intricate ring systems characteristic of indaconitine .

Molecular Structure Analysis

Structure

Indaconitine possesses a unique molecular structure characterized by multiple fused rings and various functional groups. Its molecular formula is C22H29NO6, indicating the presence of nitrogen and several oxygen atoms that contribute to its biological activity.

Data

The compound's stereochemistry plays a critical role in its pharmacological effects. Detailed structural analysis using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry has provided insights into its configuration and the arrangement of functional groups .

Chemical Reactions Analysis

Reactions

Indaconitine undergoes several chemical reactions that can alter its structure and biological activity. Notably, hydrolysis is a significant reaction pathway where indaconitine can convert into other alkaloids such as benzoylaconitine and aconine under specific conditions .

Technical Details

Research has shown that the hydrolysis of indaconitine can lead to products with varying levels of toxicity. The transformation pathways are influenced by environmental factors such as temperature and processing methods (e.g., sand frying), which can attenuate or enhance its cardiotoxicity .

Mechanism of Action

Process

The mechanism by which indaconitine exerts its effects involves interaction with voltage-gated sodium channels in cardiac tissues. This interaction can lead to alterations in cardiac conduction and excitability, contributing to its anti-arrhythmic properties.

Data

Studies have indicated that indaconitine's binding affinity to sodium channels may result in both therapeutic effects as well as potential toxicity, emphasizing the need for careful dosage and monitoring during therapeutic use .

Physical and Chemical Properties Analysis

Physical Properties

Indaconitine is typically presented as a white crystalline solid with a melting point that varies depending on purity and specific crystalline form. Its solubility profile indicates moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity with nucleophiles is significant for synthetic modifications and understanding its metabolic pathways .

Applications

Scientific Uses

Indaconitine has been studied for various applications in pharmacology due to its anti-arrhythmic properties. It serves as a model compound for understanding the pharmacokinetics and toxicology of diterpenoid alkaloids. Additionally, ongoing research explores its potential therapeutic applications in treating cardiac arrhythmias while assessing safety profiles through structural modifications to reduce toxicity .

Properties

CAS Number

4491-19-4

Product Name

Indaconitine

IUPAC Name

[(2R,3R,5S,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

Molecular Formula

C34H47NO10

Molecular Weight

629.7 g/mol

InChI

InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)21(37)13-22(41-4)34-20-14-32(39)23(42-5)15-33(45-18(2)36,25(28(34)35)26(43-6)27(31)34)24(20)29(32)44-30(38)19-11-9-8-10-12-19/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20-,21-,22+,23+,24-,25?,26+,27-,28?,29?,31+,32+,33-,34?/m1/s1

InChI Key

PHDZNMWTZQPAEW-LXEXWYGISA-N

SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC

Synonyms

8-Acetyl ludaconitine

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.